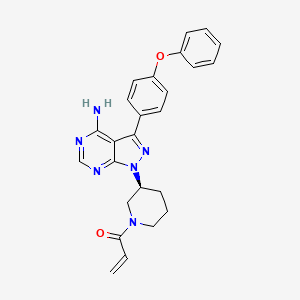

(S)-Ibrutinib

Description

Overview of Bruton's Tyrosine Kinase (BTK) and its Role in B-cell Signaling Pathways

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the development and function of B-lymphocytes. nih.govtandfonline.com It is a member of the Tec family of kinases and is essential for transmitting signals from the B-cell receptor (BCR). aai.orgfrontiersin.org The BCR signaling pathway is fundamental for B-cell survival, proliferation, differentiation, and antibody production. tandfonline.comdermallergy.com

Upon engagement of the BCR by an antigen, a cascade of signaling events is initiated. medchemexpress.com This leads to the recruitment of BTK to the cell membrane, where it is activated through phosphorylation by other kinases like Lyn and Syk. frontiersin.orgdermallergy.com Once activated, BTK phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2). medchemexpress.comwikipedia.org The activation of PLCγ2 triggers a series of intracellular events, including the generation of second messengers that ultimately lead to the activation of transcription factors such as NF-κB. medchemexpress.comfrontiersin.org These transcription factors then drive the expression of genes crucial for B-cell activation, proliferation, and survival. medchemexpress.comscielo.br

Mutations in the BTK gene can lead to X-linked agammaglobulinemia (XLA), a primary immunodeficiency disease characterized by a severe deficiency of mature B-cells and antibodies. frontiersin.orgmedchemexpress.com This highlights the indispensable role of BTK in B-cell development. wikipedia.org

Rationale for BTK Inhibition in Research Models

The critical function of BTK in B-cell signaling makes it a compelling target for research, particularly in the context of B-cell malignancies and autoimmune diseases where B-cell activity is dysregulated. frontiersin.orgmedchemexpress.com In many B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, providing constant survival and proliferation signals to the malignant cells. mdanderson.orgajmc.com By inhibiting BTK, researchers can effectively block these signals and induce apoptosis (programmed cell death) in the cancerous B-cells. healthtree.orgwikipedia.org

The rationale for using BTK inhibitors like (S)-Ibrutinib in research models is to:

Investigate the specific roles of BTK in normal and pathological B-cell function.

Elucidate the downstream consequences of blocking the BCR signaling pathway.

Explore the potential of BTK inhibition as a therapeutic strategy for various diseases. frontiersin.org

Understand mechanisms of resistance to BTK inhibitors. nih.gov

Preclinical studies have demonstrated that inhibiting BTK can lead to decreased B-cell activation, inhibition of proliferation, and the induction of apoptosis in malignant B-cells. wikipedia.orgnih.gov These findings have provided a strong foundation for the clinical development of BTK inhibitors.

Historical Context of this compound Discovery and Development (Pre-clinical Phase)

Ibrutinib (B1684441) was originally synthesized by scientists at Celera Genomics as a research tool to study the function of BTK. wikipedia.orgashpublications.org It was designed as a selective and irreversible inhibitor, which was ideal for biochemical studies. ashpublications.org In 2006, Pharmacyclics acquired the BTK inhibitor program from Celera. wikipedia.org

The compound, then known as PCI-32765, demonstrated potent and high-affinity binding to BTK in preclinical models. nih.gov This irreversible binding occurs through a covalent bond with a cysteine residue (Cys-481) in the active site of the BTK protein. google.com This mechanism of action effectively and permanently disables the kinase.

Early preclinical research showed that PCI-32765 could block B-cell activation and promote apoptosis in malignant B-lymphocytes. keionline.org Further studies in animal models of B-cell malignancies confirmed its anti-tumor activity. nih.gov For instance, research demonstrated that ibrutinib could suppress tumor growth and increase survival in preclinical models of glioblastoma by targeting glioma stem cells. clevelandclinic.org These promising preclinical findings, which highlighted the compound's ability to inhibit B-cell receptor signaling and induce apoptosis, paved the way for its progression into clinical trials. nih.gov

Interactive Data Tables

Key Preclinical Findings for this compound

| Study Focus | Model System | Key Finding | Reference |

| BTK Inhibition and Apoptosis | Primary CLL cells | Ibrutinib abrogated survival signaling downstream of the BCR and induced modest apoptosis. | nih.gov |

| B-cell Activation | In vitro B-cell cultures | Ibrutinib blocked the activation of B-cells, indicating its potential as a drug candidate. | keionline.org |

| Anti-tumor Activity | Glioblastoma preclinical model | Ibrutinib suppressed tumor growth and increased survival by inhibiting glioma stem cells. | clevelandclinic.org |

| B-cell Malignancy Survival | Diffuse large B-cell lymphoma | An irreversible BTK inhibitor (PCI-32765) promoted apoptosis in a subset of lymphomas. | keionline.org |

Synthesis of this compound Intermediates

| Intermediate | Synthesis Method | Key Features | Reference |

| (S)-N-boc-3-hydroxy piperidine (B6355638) | Asymmetric bioreduction | Utilizes recombinant E. coli with TbADH and BsGDH activity for efficient conversion. | rsc.org |

| [13C6]‐Ibrutinib | Multi-step synthesis | Isotopically labeled building block introduced in the final step. | researchgate.net |

| Ibrutinib Intermediate (9) | One-pot process | Employs Suzuki and Kumada coupling reactions for high yield without intermediate separation. | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFPWWZEPKGCCK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901112629 | |

| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936563-97-2 | |

| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936563-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibrutinib, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936563972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBRUTINIB, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6K7EN3Q6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for S Ibrutinib and Its Derivatives

Stereoselective Synthesis of (S)-Ibrutinib

The stereoselective synthesis of this compound is crucial for its function as a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK). rsc.orgmdpi.com The chirality of the piperidine (B6355638) ring directly influences the molecule's interaction with its biological target. mdpi.com Consequently, significant research has been dedicated to developing methods that yield the desired (S)-enantiomer with high purity.

Chiral Intermediate Synthesis (e.g., (S)-N-boc-3-hydroxy piperidine)

A key building block for this compound is the chiral intermediate, (S)-N-boc-3-hydroxypiperidine. mdpi.comchemicalbook.com The synthesis of this intermediate is a critical step that often determines the stereochemical outcome of the entire synthesis. Methodologies for its preparation are broadly categorized into chemical resolution and asymmetric synthesis.

Chemical resolution methods typically start with a racemic mixture of 3-hydroxypiperidine, which is then separated using a chiral resolving agent. Common agents include D-pyroglutamic acid or derivatives of tartaric acid and L-camphorsulfonic acid. chemicalbook.comgoogle.com For instance, one method involves the hydrogenation of 3-hydroxypyridine (B118123) to get 3-hydroxypiperidine. This racemic mixture is then resolved by forming a diastereomeric salt with D-pyroglutamic acid in an ethanol (B145695) solution. The desired (S)-3-hydroxypiperidine D-pyroglutamate salt crystallizes out, which is then isolated and reacted with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) under basic conditions to yield (S)-N-Boc-3-hydroxypiperidine. While effective, these resolution methods are often limited by a theoretical maximum yield of 50% for the desired enantiomer and can involve multiple operational steps. chemicalbook.comgoogle.com

Asymmetric synthesis offers a more direct route. For example, the asymmetric reduction of N-Boc-3-piperidone using biocatalytic methods is a prominent strategy. chemicalbook.comchemicalbook.com These enzymatic approaches can achieve high enantiomeric excess (e.e.) and yields, overcoming the inherent limitations of classical resolution. rsc.org

Enzymatic and Bioreduction Approaches in Synthesis

Enzymatic and bioreduction methods have become powerful tools for the stereoselective synthesis of the (S)-N-Boc-3-hydroxypiperidine intermediate. rsc.org These approaches are lauded for their high stereoselectivity, mild reaction conditions, and potential for 100% theoretical yield. rsc.orgrsc.org The core of this strategy is the asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone (NBPO), catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). mdpi.commdpi.com

Researchers have successfully employed various microorganisms and their enzymes for this transformation. For example, a carbonyl reductase from Rhodococcus erythropolis (ReCR) has been shown to have strict (S)-stereoselectivity, catalyzing the irreversible reduction of NBPO to (S)-N-Boc-3-hydroxypiperidine [(S)-NBHP]. mdpi.com This enzyme is active over broad pH and temperature ranges and tolerates organic solvents, which is advantageous for practical applications. mdpi.com Site-directed mutagenesis, such as creating the Y54F variant of ReCR, has further enhanced catalytic efficiency. mdpi.commdpi.com

A significant challenge in these bioreductions is the need for expensive nicotinamide (B372718) coenzymes like NAD(P)H. rsc.orgresearchgate.net To address this, coenzyme regeneration systems are often integrated. A common approach is to co-express the primary reductase with a second enzyme, such as glucose dehydrogenase (GDH), in a host organism like E. coli. rsc.orgmdpi.comresearchgate.net The GDH oxidizes a cheap cosubstrate, like glucose, to regenerate the NADPH cofactor in situ, making the process more economically viable. rsc.org This whole-cell biocatalyst system simplifies the process by eliminating the need for external cofactor addition and enzyme purification. rsc.orgmdpi.com

| Enzyme/System | Source Organism | Substrate Conc. | Conversion (%) | Enantiomeric Excess (e.e. %) | Reference |

|---|---|---|---|---|---|

| Recombinant E. coli (co-expressing TbADH and BsGDH) | Thermoanaerobacter brockii (ADH), Bacillus subtilis (GDH) | 500 mM | 96.2% | >99% | rsc.org |

| ReCR Y54F Variant (whole-cell) | Rhodococcus erythropolis WZ010 | 1.5 M | 95.9% | >99.9% | mdpi.com |

| Recombinant E. coli (co-expressing KRED and GDH) | Not Specified | 100 g·L⁻¹ | >99% | >99% | mdpi.com |

Total Synthesis Strategies of this compound

The total synthesis of this compound typically involves the coupling of two key fragments: the chiral (S)-piperidinyl moiety and the 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core. google.comgoogle.com A widely used method for this coupling is the Mitsunobu reaction. google.comgoogle.com

In this approach, the pyrimidine (B1678525) core is reacted with (S)-N-Boc-3-hydroxypiperidine in the presence of reagents like triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). google.com This reaction forms the crucial C-N bond between the pyrazole (B372694) nitrogen and the piperidine ring, with an inversion of stereochemistry at the hydroxyl-bearing carbon. To obtain the final this compound, one would start with (R)-N-Boc-3-hydroxypiperidine.

Following the Mitsunobu coupling, the Boc protecting group on the piperidine nitrogen is removed under acidic conditions. google.com The final step is an acylation reaction where the deprotected secondary amine of the piperidine ring is reacted with acryloyl chloride or a related activated acryloyl species in the presence of a base to form the terminal acrylamide (B121943) group, thus completing the synthesis of Ibrutinib (B1684441). google.comgoogle.com Alternative acylation agents like 1-(1H-imidazol-1-yl)propan-2-en-1-one have also been employed. google.com

Synthesis of Isotopically Labeled this compound for Research Applications

Isotopically labeled versions of Ibrutinib, such as those containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are invaluable tools for research, particularly in pharmacokinetic studies, drug metabolism analysis, and as internal standards for quantitative mass spectrometry assays. researchgate.net

The synthesis of these labeled compounds involves incorporating the stable isotope at a specific position within the molecule. Synthetic strategies often aim to introduce the isotopic label late in the synthesis sequence to maximize the incorporation of the expensive labeled starting material into the final product. researchgate.netnih.gov

For the synthesis of [¹³C₆]-Ibrutinib, a reported method introduces the label in the final step via a Suzuki coupling. The strategy involves preparing the necessary boronic acid or ester of the main pyrazolopyrimidine-piperidine structure and then coupling it with a ¹³C-labeled aryl group, such as commercially available [¹³C₆]-bromobenzene, to form the phenoxyphenyl moiety. researchgate.netnih.gov This approach yielded the desired [¹³C₆]-Ibrutinib with a 7% isolated yield calculated from the initial labeled bromobenzene (B47551). researchgate.netnih.gov

Deuterium-labeled Ibrutinib has also been synthesized using various approaches. One method involves using a deuterated piperidine fragment, which can be prepared in multiple steps from a deuterated starting material like N-Boc-pyrrolidine-2-one-d. researchgate.net Other strategies focus on introducing deuterium onto the pyrazolopyrimidine core or the phenoxyphenyl group through H/D exchange reactions or by using deuterated building blocks in coupling reactions. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to pharmaceutical synthesis to reduce environmental impact, improve safety, and enhance efficiency. samipubco.com In the context of this compound synthesis, the most significant green advancements have been in the production of the chiral intermediate, (S)-N-Boc-3-hydroxypiperidine. chemicalbook.com

The enzymatic and bioreduction methods discussed previously are prime examples of green chemistry in action. chemicalbook.comrsc.org These biocatalytic approaches offer several advantages over traditional chemical methods:

Milder Reaction Conditions : Biotransformations typically occur in aqueous media at or near ambient temperature and pressure, reducing energy consumption. chemicalbook.com

High Selectivity : Enzymes provide excellent chemo-, regio-, and stereoselectivity, which minimizes the formation of byproducts and simplifies purification. mdpi.com

Reduced Waste : The high efficiency and selectivity lead to higher yields and less waste compared to classical resolutions that discard up to 50% of the material. chemicalbook.comgoogle.com

Use of Renewable Resources : These methods can utilize renewable starting materials and biocatalysts, moving away from reliance on petrochemicals and heavy metal catalysts. samipubco.com

The development of whole-cell biocatalysts that regenerate their own cofactors using simple sugars like glucose further enhances the green credentials of the synthesis by improving atom economy and reducing the cost and waste associated with stoichiometric reagents. rsc.orgmdpi.com These biocatalytic routes represent a more sustainable and efficient alternative for producing key chiral intermediates required for the synthesis of this compound. chemicalbook.com

Molecular Mechanism of Action of S Ibrutinib

Covalent Binding to Cysteine Residue (Cys481) of BTK

The cornerstone of (S)-ibrutinib's mechanism is its ability to form a covalent bond with a specific cysteine residue, Cys481, located within the ATP-binding domain of BTK. nih.govmdpi.complos.org This interaction is highly specific and leads to the irreversible inactivation of the kinase. frontiersin.orgacs.org

This compound functions as a potent, covalent inhibitor of BTK. nih.gov It achieves this by forming a stable covalent bond with the thiol group of the cysteine residue at position 481 (Cys481) in the BTK active site. jianglab.cnoncotarget.com This covalent modification effectively blocks the enzymatic activity of BTK, rendering it inactive. acs.orgosti.gov The irreversible nature of this binding ensures sustained inhibition of BTK, which is a key factor in its therapeutic efficacy. plos.org The formation of this bond prevents the phosphorylation of downstream substrates, thereby blocking signal transduction from the B-cell receptor. jianglab.cn

The precise mechanism of the covalent bond formation between this compound and Cys481 has been elucidated through computational studies using combined quantum mechanics/molecular mechanics (QM/MM) simulations. rsc.orgnih.gov These calculations have been instrumental in understanding the reaction pathway in the absence of a clear catalytic base residue within the BTK active site to deprotonate the cysteine thiol. rsc.orgnih.gov

QM/MM simulations have revealed that the most energetically favorable pathway involves a direct proton transfer from the Cys481 thiol to the acrylamide (B121943) warhead of ibrutinib (B1684441). rsc.orgnih.gov This is followed by the formation of the covalent bond, leading to an enol intermediate. The final and rate-limiting step is a keto-enol tautomerization to form the stable, inactivated BTK-ibrutinib complex. rsc.org The calculated energy barrier for this tautomerization is approximately 10.5 kcal/mol. rsc.orgnih.gov These computational insights provide a detailed, step-by-step understanding of the covalent inactivation mechanism. rsc.org

| Mechanistic Step | Description | Energy Barrier (ΔG‡) |

| Proton Transfer | Direct transfer of a proton from the thiol group of Cys481 to the acrylamide carbonyl oxygen of ibrutinib. | 3.1 kcal/mol rsc.org |

| S-C Bond Formation | Nucleophilic attack of the thiolate on the acrylamide, forming an enol intermediate. | 2.6 kcal/mol rsc.org |

| Tautomerization | Rate-determining, solvent-assisted conversion of the enol to the final keto form of the covalently bound complex. | 10.5 kcal/mol rsc.org |

Irreversible Inactivation Mechanism

Disruption of B-cell Receptor (BCR) Signaling Pathway Components

By irreversibly inhibiting BTK, this compound effectively disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. nih.govdovepress.comvaluebasedcancer.commdpi.com This disruption has cascading effects on downstream signaling molecules and pathways.

BTK activation normally leads to the phosphorylation and activation of downstream substrates, a critical step in propagating the BCR signal. mdpi.com One of the key substrates of BTK is phospholipase C-gamma (PLC-γ). nih.govrndsystems.com this compound's inhibition of BTK prevents the phosphorylation of PLC-γ. jianglab.cnrndsystems.com This blockade of PLC-γ phosphorylation is a direct consequence of BTK inactivation and serves as a key indicator of ibrutinib's target engagement. patsnap.com The inhibition of PLC-γ phosphorylation disrupts the generation of second messengers that are vital for calcium signaling and the activation of further downstream pathways. mdpi.com

The disruption of BTK and PLC-γ activity by this compound has significant downstream consequences for major cell survival and proliferation pathways, including the PI3K/Akt and NF-κB pathways. mdpi.comrndsystems.com The BCR signaling cascade is interconnected with these pathways, and their dysregulation is a hallmark of many B-cell malignancies. pnas.org

Constitutive activation of the PI3K/Akt/mTOR signaling pathway is a known mechanism of resistance to ibrutinib. mdpi.com While ibrutinib primarily targets BTK, its downstream effects can modulate PI3K/Akt signaling. mdpi.comashpublications.org In some contexts, inhibition of the PI3K pathway has been shown to be synergistic with ibrutinib in overcoming resistance. mdpi.com Furthermore, BTK is involved in activating the NF-κB pathway, a critical regulator of genes involved in inflammation, cell survival, and proliferation. nih.gov By inhibiting BTK, this compound leads to the downregulation of NF-κB activation, contributing to its anti-cancer effects. ashpublications.orgnih.gov However, in certain cancer models, the activation of non-canonical NF-κB pathways has been identified as a mechanism to bypass BTK inhibition. mdpi.com

Inhibition of Downstream Substrate Phosphorylation (e.g., PLC-γ)

Modulation of Other Kinase Targets and Associated Signaling Pathways

While this compound is a potent inhibitor of BTK, it is not entirely specific and can inhibit other kinases, particularly those that have a homologous cysteine residue in their active site. nih.govmdpi.comfrontiersin.org This off-target activity contributes to both its therapeutic effects and its side-effect profile.

This compound has been shown to inhibit other members of the Tec family of kinases, such as Interleukin-2-inducible T-cell kinase (ITK). frontiersin.orgashpublications.orgnih.gov The inhibition of ITK can modulate T-cell responses, which may contribute to ibrutinib's immunomodulatory effects. frontiersin.orgaacrjournals.org Additionally, this compound can inhibit members of the epidermal growth factor receptor (EGFR) family, which is thought to be associated with some of its dermatological side effects. mdpi.comashpublications.org Other kinases that can be inhibited by ibrutinib include BMX, TEC, and Janus kinase 3 (JAK3). mdpi.comnih.gov The inhibition of these alternative kinases and their associated signaling pathways broadens the mechanistic scope of this compound beyond the direct effects on B-cell malignancies. rndsystems.comnih.gov

| Kinase Target | Family | Significance of Inhibition |

| Bruton's tyrosine kinase (BTK) | Tec | Primary target; disrupts BCR signaling in B-cells. nih.govrndsystems.com |

| Interleukin-2-inducible T-cell kinase (ITK) | Tec | Modulates T-cell signaling and immune responses. frontiersin.orgnih.gov |

| Tyrosine-protein kinase (TEC) | Tec | Contributes to platelet dysfunction and bleeding risk. ashpublications.orgfrontiersin.org |

| Epidermal growth factor receptor (EGFR) | EGFR | Associated with dermatological adverse effects. mdpi.comashpublications.org |

| BMX kinase | Tec | Potential role in sensitizing cancer cells to other therapies. nih.gov |

| Janus kinase 3 (JAK3) | JAK | Potential immunomodulatory effects. mdpi.com |

ITK (Inducible T-cell Kinase) Inhibition and T-cell Modulation

This compound is a potent and irreversible inhibitor of Inducible T-cell Kinase (ITK), a member of the TEC kinase family that shares significant structural homology with BTK. nih.govresearchgate.net ITK plays a crucial role in T-cell receptor (TCR) signaling, particularly in the differentiation and function of T-helper 2 (Th2) cells. nih.govfrontiersin.org

By covalently binding to a cysteine residue (Cys442) in the ITK active site, ibrutinib effectively blocks its kinase activity. nih.gov This inhibition leads to a dose-dependent decrease in ITK autophosphorylation and downstream signaling events, including the inactivation of NF-κB, JunB, and NFAT pathways in T-cells. nih.gov

The inhibition of ITK by this compound has a significant immunomodulatory effect, creating a selective pressure that shifts the T-cell balance from a Th2-dominant to a Th1-dominant response. nih.govresearchgate.net Th1 cells are critical for cell-mediated immunity and antitumor responses. nih.gov This modulation of T-cell function is thought to contribute to the therapeutic efficacy of ibrutinib, potentially enhancing anti-tumor immunity. aacrjournals.orgpnas.org In preclinical models, this ITK-mediated effect has been shown to improve T-cell function and promote the reconstitution of adaptive immunity. frontiersin.org

TEC Kinase Family Inhibition

This compound exhibits inhibitory activity against several members of the TEC kinase family, not limited to BTK and ITK. biorxiv.orgacs.orgbiorxiv.org This family of non-receptor tyrosine kinases plays a crucial role in the signaling pathways of various hematopoietic cells. biorxiv.orgd-nb.info Other TEC family kinases inhibited by ibrutinib include Tyrosine kinase expressed in hepatocellular carcinoma (TEC), Bone marrow-expressed kinase (BMX), and T-cell-expressed kinase (TXK/RLK). biorxiv.orgacs.orgbiorxiv.org

The inhibition of these kinases is also achieved through covalent binding to a conserved cysteine residue within their active sites. biorxiv.orgfrontiersin.org The extent of inhibition varies among the different TEC family members. For instance, while ibrutinib potently inhibits BTK, its inhibitory concentration for TEC is reported to be higher. frontiersin.org The simultaneous inhibition of both BTK and TEC in platelets has been associated with an increased risk of bleeding. frontiersin.orgnih.gov

EGFR/ErbB Family Kinase Interactions

This compound has been shown to interact with and inhibit members of the Epidermal Growth Factor Receptor (EGFR/ErbB) family of receptor tyrosine kinases. aacrjournals.orgmdpi.com This family, which includes EGFR (ErbB1), HER2 (ErbB2), and ErbB4, is frequently dysregulated in various solid tumors. aacrjournals.orgmdpi.com

Similar to its interaction with TEC kinases, ibrutinib can form a covalent bond with a conserved cysteine residue (e.g., Cys797 in EGFR) in the active site of these kinases. mdpi.comnih.gov This leads to irreversible inhibition of their kinase activity. aacrjournals.orgnih.gov Preclinical studies have demonstrated that ibrutinib can inhibit the growth of cancer cell lines that are dependent on HER2 signaling, with potency comparable to or greater than other known EGFR/HER2 inhibitors. aacrjournals.orgmdpi.com

The inhibition of EGFR and HER2 by ibrutinib leads to the downregulation of their phosphorylation and the subsequent inactivation of downstream signaling pathways, such as the AKT and ERK pathways, which are crucial for cell growth and survival. aacrjournals.org However, the efficiency of this irreversible binding to EGFR may be less than that of dedicated EGFR inhibitors, suggesting that sustained drug concentrations might be necessary for maximal efficacy against EGFR-driven cancers. nih.gov

Other Off-Target Kinase Binding and Selectivity Profiling

Beyond the TEC and EGFR families, this compound exhibits a broader off-target kinase binding profile, interacting with a number of other kinases that possess a homologous cysteine residue in their active site. acs.orgnih.gov Kinome scanning and other profiling technologies have identified several additional targets of ibrutinib. biorxiv.orgashpublications.orgresearchgate.netplos.org

These off-target kinases include, but are not limited to, Janus kinase 3 (JAK3), B-lymphocyte kinase (BLK), and C-terminal Src kinase (CSK). acs.orgnih.govkarger.comtandfonline.com The inhibition of these kinases can contribute to both the therapeutic effects and the adverse event profile of ibrutinib. For example, the off-target inhibition of CSK has been implicated in the development of atrial fibrillation. karger.comtandfonline.comfrontiersin.org

The selectivity of ibrutinib is a critical aspect of its pharmacological profile. While it is a potent BTK inhibitor, its off-target activities distinguish it from more selective, second-generation BTK inhibitors. acs.orgnih.govnih.gov The broad selectivity profile of ibrutinib, while contributing to certain side effects, may also offer therapeutic advantages in some contexts by modulating multiple signaling pathways simultaneously. acs.org

Table 1: Kinase Inhibition Profile of Ibrutinib

| Kinase Family | Specific Kinase | Mechanism of Inhibition | Reference |

|---|---|---|---|

| TEC Family | BTK (Bruton's tyrosine kinase) | Covalent binding to Cys481 | wikipedia.orgnih.gov |

| ITK (Inducible T-cell Kinase) | Covalent binding to Cys442 | nih.gov | |

| TEC (Tyrosine kinase expressed in hepatocellular carcinoma) | Covalent binding to conserved cysteine | frontiersin.orgnih.gov | |

| BMX (Bone marrow-expressed kinase) | Covalent binding to conserved cysteine | biorxiv.orgacs.org | |

| TXK/RLK (T-cell-expressed kinase) | Covalent binding to conserved cysteine | biorxiv.orgacs.org | |

| EGFR/ErbB Family | EGFR (Epidermal Growth Factor Receptor) | Covalent binding to Cys797 | aacrjournals.orgnih.gov |

| HER2 (ErbB2) | Covalent binding to conserved cysteine | aacrjournals.orgmdpi.com | |

| ErbB4 | Covalent binding to conserved cysteine | mdpi.com | |

| Other Kinases | JAK3 (Janus kinase 3) | Off-target binding | acs.org |

| BLK (B-lymphocyte kinase) | Off-target binding | acs.orgnih.gov | |

| CSK (C-terminal Src kinase) | Off-target binding | karger.comtandfonline.com |

Impact on Cellular Processes in Preclinical Models

The molecular interactions of this compound translate into significant effects on various cellular processes, particularly in malignant B-cells. Preclinical studies have extensively documented its ability to induce apoptosis and inhibit cell proliferation. wikipedia.orgnih.govashpublications.org

Apoptosis Induction in Malignant B-cells

This compound has been shown to induce apoptosis, or programmed cell death, in a variety of malignant B-cell lines and primary tumor cells. wikipedia.orgnih.govashpublications.org This pro-apoptotic effect is a direct consequence of the inhibition of BTK and the subsequent disruption of the BCR signaling pathway, which is crucial for the survival of these malignant cells. wikipedia.orgmdpi.com

The inhibition of BTK leads to the downregulation of several anti-apoptotic proteins, including B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xL), and myeloid cell leukemia 1 (Mcl-1). d-nb.infonih.gov The reduction in these survival factors culminates in the activation of caspases, the key executioners of apoptosis. d-nb.infonih.gov Specifically, a caspase-3 dependent apoptotic pathway has been demonstrated in chronic lymphocytic leukemia (CLL) cells treated with ibrutinib. d-nb.info

Furthermore, ibrutinib's inhibition of the NF-κB pathway, a downstream effector of BCR signaling, also contributes to its pro-apoptotic activity. nih.gov By preventing the nuclear translocation of the p65 subunit of NF-κB, ibrutinib leads to the decreased expression of anti-apoptotic proteins regulated by this transcription factor. nih.gov

Inhibition of Cell Proliferation

In addition to inducing apoptosis, this compound effectively inhibits the proliferation of malignant B-cells. wikipedia.orgnih.govashpublications.org This anti-proliferative effect is observed in a concentration- and time-dependent manner in various B-cell malignancy models. d-nb.inforesearchgate.net

The primary mechanism behind the inhibition of cell proliferation is the blockade of the BCR signaling cascade. wikipedia.org This pathway, when chronically active in B-cell malignancies, drives uncontrolled cell division. mdpi.com By inhibiting BTK, ibrutinib effectively shuts down this pro-proliferative signaling. wikipedia.org

Preclinical studies have shown that ibrutinib can arrest the cell cycle, often at the G1 phase, preventing cells from progressing to the DNA synthesis (S) phase. aacrjournals.org This cell cycle arrest, coupled with the induction of apoptosis, leads to a significant reduction in the growth of B-cell tumors in xenograft models. ashpublications.org The anti-proliferative effects of ibrutinib have been demonstrated in various B-cell malignancies, including mantle cell lymphoma, chronic lymphocytic leukemia, and Burkitt lymphoma. d-nb.infoashpublications.orgresearchgate.net

Table 2: Preclinical Effects of this compound on Cellular Processes

| Cellular Process | Cell Type | Key Findings | Reference |

|---|---|---|---|

| Apoptosis Induction | Malignant B-cells | Downregulation of Bcl-2, Bcl-xL, and Mcl-1; Caspase-3 dependent | d-nb.infonih.gov |

| Chronic Lymphocytic Leukemia (CLL) cells | Inhibition of NF-κB pathway, leading to decreased anti-apoptotic proteins | nih.gov | |

| Prostate cancer cells | Induction of apoptosis | mdpi.com | |

| Inhibition of Cell Proliferation | Malignant B-cells | Concentration- and time-dependent inhibition | d-nb.inforesearchgate.net |

| B-cell lymphoma cell lines | Cell cycle arrest and inhibition of tumor growth in xenograft models | ashpublications.org | |

| Non-small cell lung cancer (NSCLC) cells | Antiproliferative activity | researchgate.netnih.gov | |

| HER2-amplified breast cancer cells | G1 cell cycle arrest | aacrjournals.org |

Modulation of Cell Migration and Homing

This compound significantly impacts the migration and homing of both malignant and non-malignant cells by disrupting key signaling pathways involved in cell trafficking. frontiersin.orgnih.gov This disruption is a central part of its mechanism of action, leading to the mobilization of cancerous B-cells from protective tissue microenvironments, such as lymph nodes and bone marrow, into the peripheral blood. lymphomahub.comresearchgate.netwikipedia.org This phenomenon is observed clinically as a transient lymphocytosis shortly after treatment initiation, which is associated with a rapid reduction in tumor burden in tissues. oncotarget.comaacrjournals.org

The mechanism underlying this effect involves the inhibition of Bruton's tyrosine kinase (BTK), which is a critical mediator of signaling from chemokine receptors, particularly CXCR4 and CXCR5. frontiersin.orgnih.govtandfonline.com These receptors and their corresponding chemokines, CXCL12 (also known as SDF-1) and CXCL13, are pivotal for B-cell chemotaxis, migration, and retention in lymphoid organs. frontiersin.orgnih.govresearchgate.net By inhibiting BTK, this compound impairs the cells' ability to respond to these chemokine gradients. nih.govwikipedia.org It has been shown to inhibit the migration of chronic lymphocytic leukemia (CLL) cells and mantle cell lymphoma (MCL) cell lines induced by CXCL12 and CXCL13. nih.govaacrjournals.org

Furthermore, this compound's effect extends to the production of chemokines. In co-culture models, it significantly inhibited the production of chemokines CCL3, CCL4, CCL22, and CXCL13 by 50-70%. aacrjournals.org Similarly, it efficiently suppresses the secretion of CXCL12, CXCL13, and CCL19 by macrophages. oncotarget.com This reduction in chemokine secretion from cells within the tumor microenvironment further disrupts the signaling network that retains malignant cells. oncotarget.com

This compound also modulates the expression and function of adhesion molecules. It has been found to inhibit B-cell receptor (BCR)- and chemokine-induced adhesion of MCL cells. aacrjournals.org In myeloid-derived suppressor cells (MDSCs), this compound was shown to significantly reduce the expression of the adhesion molecules CD49D and CD11a, which are known to be important for myeloid cell migration. nih.gov In acute myeloid leukemia (AML), this compound was also found to inhibit the adhesion of AML cells to bone marrow stroma. ashpublications.orgasco.org In precursor B-cell acute lymphoblastic leukemia (B-ALL), the compound inhibited cell migration toward CXCL12 and beneath marrow stromal cells. ashpublications.org

Table 1: Effects of this compound on Cell Migration and Homing

| Cell Type | Finding | Effect of this compound | Reference |

|---|---|---|---|

| Mantle Cell Lymphoma (MCL) | Chemokine Production | Inhibited production of CCL3, CCL4, CCL22, TARC, and CXCL13 by 50-70% | aacrjournals.org |

| Mantle Cell Lymphoma (MCL) | Cell Homing (in vivo) | Inhibited homing of MCL cells into lymphoid tissues by 70% | aacrjournals.org |

| Myeloid-Derived Suppressor Cells (MDSCs) | Migration | Inhibited migration in response to CXCL12 (SDF-1) | nih.gov |

| Myeloid-Derived Suppressor Cells (MDSCs) | Adhesion Molecule Expression | Significantly reduced expression of CD49D and CD11a | nih.gov |

| Macrophages (THP-1 differentiated) | Chemokine Secretion | Efficiently downregulated secretion of CXCL12, CXCL13, and CCL19 | oncotarget.com |

| Precursor B-cell ALL (REH cells) | Chemotaxis toward CXCL12 | Reduced from 71.8% to 46.5% | ashpublications.org |

Effects on Autophagy and Adhesion in Myeloid Cells

This compound exerts distinct effects on the fundamental cellular processes of autophagy and adhesion within myeloid cell populations, including monocytes, macrophages, and myeloid-derived suppressor cells (MDSCs). frontiersin.orgnih.gov

BTK plays a regulatory role in adhesion and autophagy in monocytes and macrophages. frontiersin.org this compound has been demonstrated to inhibit the α4β1 integrin-mediated adhesion of macrophages to VCAM-1. frontiersin.org This action can disrupt the supportive interactions between macrophages and malignant CLL cells within the bone marrow microenvironment. frontiersin.org In acute myeloid leukemia (AML), this compound has been shown to inhibit the adhesion of AML cells to bone marrow stroma, potentially by mobilizing them from the protective niche. ashpublications.orgasco.org

The compound's influence on autophagy, a cellular process for degrading and recycling cellular components, has also been documented. In some contexts, this compound activates autophagy. For instance, in macrophages infected with Mycobacterium tuberculosis, this compound was found to activate autophagy by inhibiting the BTK/Akt/mTOR pathway, which contributed to the inhibition of bacterial growth. frontiersin.org Similarly, in a diabetic mouse model of cerebral ischemia/reperfusion injury, this compound was shown to improve autophagy. researchgate.net

Conversely, in other settings, this compound can suppress autophagy. In FLT3-mutated AML, autophagy was identified as a resistance mechanism mediated by the bone marrow microenvironment, which involves the activation of BTK. haematologica.org The use of this compound suppressed this protective autophagy and sensitized AML cells to apoptosis by inhibiting the phospho-BTK and its downstream signaling pathways. haematologica.org This suggests that this compound's effect on autophagy in myeloid cells can be context-dependent, either promoting it to fight infection or inhibiting it to overcome cancer resistance. frontiersin.orghaematologica.org

Table 2: Effects of this compound on Myeloid Cell Functions

| Cell Type | Process Affected | Key Finding | Reference |

|---|---|---|---|

| Macrophages | Adhesion | Inhibits α4β1 integrin-mediated adhesion to VCAM-1 | frontiersin.org |

| Macrophages | Autophagy | Activates autophagy via inhibition of the BTK/Akt/mTOR pathway in the context of Mtb infection | frontiersin.org |

| Acute Myeloid Leukemia (AML) Cells | Adhesion | Inhibits adhesion to bone marrow stroma | ashpublications.orgasco.org |

| Acute Myeloid Leukemia (AML) Cells | Autophagy | Suppresses protective autophagy, sensitizing cells to apoptosis | haematologica.org |

| Myeloid-Derived Suppressor Cells (MDSCs) | Adhesion Molecule Expression | Reduces expression of CD49D and CD11a | nih.gov |

Structure Activity Relationship Sar and Analog Design

Key Structural Features for BTK Binding and Covalent Inhibition

(S)-Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). rsc.org Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme. rsc.orgfrontiersin.org This irreversible interaction is a cornerstone of its high potency.

The key structural components of this compound responsible for its binding and inhibitory activity are:

The Acrylamide (B121943) Moiety: This electrophilic group acts as a Michael acceptor, reacting with the thiol group of Cys481 to form a stable covalent bond. rsc.org The reactivity of the acrylamide is crucial for the irreversible inhibition. The mechanism involves a direct proton transfer from Cys481 to the acrylamide warhead, followed by covalent bond formation. rsc.org

The Pyrazolopyrimidine Core: This heterocyclic scaffold occupies the adenine-binding region of the ATP pocket and forms crucial hydrogen bonds with the hinge region residues of the kinase, such as E475 and M477. frontiersin.orgsci-hub.se

The Piperidine (B6355638) Ring: This linker connects the pyrazolopyrimidine core to the reactive acrylamide moiety and its specific stereochemistry is important for optimal positioning of the warhead for the covalent reaction. mdpi.com

The binding of ibrutinib (B1684441) to the BTK kinase active site induces a conformational change, shifting the full-length BTK towards an open, active conformation. nih.govelifesciences.org This is in contrast to its inhibition of the kinase activity itself.

Design and Synthesis of Novel this compound Analogues

The clinical success of this compound spurred extensive research into the design and synthesis of novel analogues with improved properties, such as enhanced selectivity and the ability to overcome resistance.

The acrylamide "warhead" is a key functional group, but it can also contribute to off-target effects by reacting with other kinases that have a similar cysteine residue. osti.gov To address this, researchers have explored various modifications:

Replacement of the Acrylamide Group: Studies have investigated replacing the acrylamide with other electrophilic groups. For instance, the 2-sulfonylpyrimidine motif has been shown to be an effective replacement, leading to derivatives with potent BTK inhibition and improved kinome selectivity. acs.org

Tunable Covalent Inhibitors: The concept of "tunable" covalent inhibitors has emerged, where the reactivity of the electrophile is modulated. For example, incorporating a cyanoacrylamide group can create a reversible covalent interaction, offering a balance between potency and reduced off-target potential. nih.gov

PROTACs: Another strategy involves creating Proteolysis Targeting Chimeras (PROTACs) by linking a non-covalent ibrutinib analogue (lacking the acrylamide) to a ligand for an E3 ubiquitin ligase, leading to the degradation of the BTK protein. explorationpub.comnih.gov

A novel series of N,9-diphenyl-9H-purin-2-amine derivatives incorporating the acrylamide moiety were synthesized. One of the most potent analogues demonstrated comparable BTK inhibition to ibrutinib. ekb.eg

Modifications to the core scaffold and the piperidine linker have also been a major focus of analog design.

Pyrazolopyrimidine Scaffold: The pyrazolo[3,4-d]pyrimidine core is a well-studied scaffold for kinase inhibitors. mdpi.comnih.gov Researchers have synthesized numerous derivatives by substituting different groups at various positions of this core to improve potency and selectivity. For example, replacing the phenyl ring of ibrutinib with smaller alkyl groups like propanyl, allyl, or propynyl (B12738560) resulted in compounds with moderate to high potency against BTK. sci-hub.se The introduction of a sulfone group into the phenyl moiety at the C-3 position of the pyrazole (B372694) nucleus has also yielded potent inhibitors. mdpi.comnih.gov

Piperidine Ring Modifications: The piperidine linker plays a crucial role in orienting the acrylamide warhead. SAR studies on fenebrutinib, a non-covalent inhibitor, showed that introducing a 2-(S)-methyl substituent on a piperazine (B1678402) ring resulted in an optimal profile. mdpi.com For pyrazolopyrimidine derivatives, introducing polar groups at the 4-position of the piperidine ring was found to enhance activity against glioblastoma cells. rsc.org

A series of novel ibrutinib analogues were synthesized where modifications to the piperidine and other parts of the molecule led to a compound, YL7, with significantly improved antiproliferative activity against B16 melanoma cells compared to ibrutinib. nih.gov

A significant challenge with this compound is its off-target activity against other kinases, which can lead to unwanted side effects. hematologyandoncology.net Structural modifications have been shown to have a profound impact on kinase selectivity.

Conformational Control: By adding methyl groups ortho to the aryl-aryl axis of ibrutinib, researchers were able to create analogues with shifted dihedral conformations. acs.org This pre-organization of the molecule into a conformation that is more favorable for binding to BTK led to a significant increase in kinase selectivity. acs.org For example, an analogue with two ortho-methyl groups, compound 3 , showed a marked improvement in selectivity compared to ibrutinib. acs.org

| Kinase | Ibrutinib (% Inhibition at 1 µM) | Analogue 2 (% Inhibition at 1 µM) | Analogue 3 (% Inhibition at 1 µM) |

|---|---|---|---|

| BTK | >90 | >90 | >90 |

| BLK | >90 | >90 | >90 |

| TEC | >90 | >90 | >90 |

| ITK | >90 | >90 | <50 |

| EGFR | >90 | >90 | <50 |

This table is based on data presented in the referenced literature and is for illustrative purposes. acs.org

Second-Generation Inhibitors: Second-generation covalent inhibitors like acalabrutinib (B560132) and zanubrutinib (B611923) were designed for greater selectivity. hematologyandoncology.netnih.gov Acalabrutinib, for instance, has a butynamide reactive group and shows less inhibition of kinases like EGFR and ITK. frontiersin.org Zanubrutinib was designed using structure-activity relationship studies to have enhanced selectivity over other kinases. nih.gov

| Kinase | Ibrutinib (IC50, nM) | Acalabrutinib (IC50, nM) | Zanubrutinib (IC50, nM) |

|---|---|---|---|

| BTK | 1.5 | 5.1 | 0.5 |

| TEC | <20 | Less active than Ibrutinib | Less active than Ibrutinib |

| ITK | <20 | Inactive | Less active than Ibrutinib |

| EGFR | <20 | Inactive | Less active than Ibrutinib |

| JAK3 | <20 | Inactive | Less active than Ibrutinib |

This table compiles data from multiple sources for comparative purposes. nih.govexplorationpub.com

Piperidinyl and Pyrazolopyrimidine Modifications

Structure-Based Drug Design (SBDD) Principles in Ibrutinib Research

Structure-based drug design (SBDD) has been a pivotal tool in the development of ibrutinib and its analogues. nih.gov By utilizing the three-dimensional structural information of the BTK kinase domain, researchers can rationally design inhibitors with improved potency and selectivity.

Co-crystal Structures: High-resolution co-crystal structures of BTK in complex with inhibitors like ibrutinib and zanubrutinib have provided invaluable insights into the key interactions within the active site. mdpi.comnih.gov These structures reveal the precise binding modes and allow for the identification of pockets that can be exploited for designing more selective compounds.

Computational Modeling: Molecular docking and molecular dynamics simulations are used to predict the binding affinities and conformations of new potential inhibitors. mdpi.com This in silico approach allows for the screening of large virtual libraries of compounds, prioritizing those with the highest potential for synthesis and biological testing. For example, molecular docking studies have been used to explain the binding mode of ibrutinib to other targets like VEGFR2. qucosa.denih.gov

Fragment-Based Drug Design: This approach involves identifying small chemical fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. This strategy was used in the discovery of TAK-020, a potent BTK inhibitor. nih.gov

Preclinical Pharmacological Investigations of S Ibrutinib

In Vitro Cellular Studies

In vitro research provides a foundational understanding of a compound's activity at the cellular and molecular level. Studies involving (S)-ibrutinib have focused on its ability to inhibit target kinases, its impact on crucial signaling pathways, and its effects on cell fate processes like apoptosis and proliferation.

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. In cell-free kinase assays, (R)-ibrutinib is a potent and irreversible inhibitor of BTK with an IC50 of 0.5 nM. nih.gov It achieves this by covalently binding to the Cys-481 residue in the active site of BTK. nih.gov In contrast, studies comparing the enantiomers have shown that this compound is significantly less potent. The activity of this compound against BTK is reported to be more than 100-fold weaker than its (R)-counterpart. This dramatic difference in inhibitory activity underscores the high degree of stereospecificity required for effective binding to the BTK active site.

In cellular assays, (R)-ibrutinib effectively inhibits the B-cell receptor (BCR) signaling pathway. For instance, in the DOHH2 cell line, (R)-ibrutinib inhibits the autophosphorylation of BTK with an IC50 of 11 nM. selleckchem.com While specific IC50 values for this compound in the same cell lines are not as extensively published, its vastly reduced potency in biochemical assays suggests its cellular effects on BTK inhibition are minimal at concentrations where (R)-ibrutinib is highly active.

B-cell receptor (BCR) signaling is a critical pathway for the survival and proliferation of many B-cell malignancies. frontiersin.org Inhibition of this pathway is the primary mechanism of action for (R)-ibrutinib. Upon activation, the BCR pathway leads to the phosphorylation and activation of downstream effectors, including Phospholipase C gamma 2 (PLCγ2) and Extracellular signal-regulated kinase (ERK). selleckchem.com

Preclinical studies demonstrate that (R)-ibrutinib potently inhibits the phosphorylation of these downstream targets. selleckchem.comashpublications.org In the DOHH2 cell line, (R)-ibrutinib was shown to inhibit the phosphorylation of PLCγ and ERK with IC50 values of 29 nM and 13 nM, respectively. selleckchem.com Given the significantly lower potency of this compound against the primary target, BTK, its effects on downstream BCR signaling events are consequently negligible in comparison. The inability of this compound to effectively block BTK activation means that the signal transduction cascade to PLCγ2 and ERK remains largely intact in its presence, highlighting the stereoselectivity of this therapeutic action.

By effectively blocking pro-survival BCR signaling, (R)-ibrutinib can induce apoptosis (programmed cell death) and inhibit proliferation in malignant B-cells. ashpublications.orgoncotarget.com Studies have shown that (R)-ibrutinib treatment leads to the activation of the caspase pathway, a key component of the apoptotic machinery. selleckchem.commdpi.com In chronic lymphocytic leukemia (CLL) cells, (R)-ibrutinib induces cell death in a time- and dose-dependent manner and reduces the expression of proliferation markers like Ki67. selleckchem.comashpublications.org

Furthermore, treatment with (R)-ibrutinib can cause cell cycle arrest, typically in the G0/G1 phase, which prevents cells from entering the S phase (DNA synthesis), thereby halting proliferation. oncotarget.com In melanoma cell lines, (R)-ibrutinib has been shown to have an antiproliferative effect and induce apoptosis through the impairment of mitochondrial membrane potential and increased expression of pro-apoptotic factors like BAX and BAK. mdpi.com Due to its weak target inhibition, this compound does not demonstrate these significant pro-apoptotic or anti-proliferative effects at comparable concentrations.

Pre-B-cell receptor (pre-BCR) signaling is crucial for the development of B-cell acute lymphoblastic leukemia (B-ALL). nih.govashpublications.org Research has explored the efficacy of BTK inhibitors in this context. Studies using preclinical models of pre-BCR+ ALL found that the cells were highly sensitive to (R)-ibrutinib at therapeutically relevant concentrations. nih.govnih.gov

(R)-Ibrutinib was shown to disrupt both autonomous and induced pre-BCR signaling, leading to the deactivation of the critical PI3K/Akt survival pathway. nih.govnih.gov It also modulated the expression of key pre-BCR regulators and inhibited the migration of ALL cells. nih.govnih.gov CRISPR-Cas9 gene editing has identified both BTK and B lymphocyte kinase (BLK) as important targets of (R)-ibrutinib in this leukemia subtype. nih.govnih.gov The profound difference in potency between the enantiomers implies that this compound would not achieve the necessary inhibition of BTK and BLK to be effective in these models.

Evaluation of Apoptosis and Proliferation Markers

In Vivo Animal Model Studies

In vivo studies are essential to confirm whether the cellular effects observed in vitro translate to a therapeutic effect in a living organism.

Mouse models are instrumental in evaluating the systemic effects of a drug. In xenograft mouse models of pre-BCR+ ALL, treatment with (R)-ibrutinib significantly prolonged survival. nih.govnih.gov This in vivo efficacy is a direct result of its ability to inhibit target pathways, as seen in the cellular studies. Similarly, in mouse models of chronic lymphocytic leukemia (CLL), (R)-ibrutinib effectively inhibits the growth of malignant B-cells and blocks survival signals from the microenvironment. ashpublications.orgnih.gov

Studies in mouse models of graft-versus-host disease also demonstrated that (R)-ibrutinib could significantly alleviate the condition by impairing B-cell and T-cell function. plos.org In mouse models of acute lung injury, (R)-ibrutinib showed protective effects by suppressing BTK, FLT3, and EGFR-related signaling pathways. mdpi.com The lack of potent activity of this compound at the molecular level means it does not produce these therapeutic outcomes in animal models. Its use in such studies is primarily as a negative control to confirm that the observed effects of the racemate or the (R)-enantiomer are due to specific, stereoselective target inhibition.

Impact on Lymphocyte Trafficking and Microenvironment Interactions

This compound, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), significantly disrupts the trafficking and homing of malignant B-cells, a crucial aspect of its therapeutic effect. frontiersin.orgresearchgate.net BTK is a key signaling molecule involved in the B-cell receptor (BCR) and chemokine receptor pathways that regulate B-cell adhesion, migration, and survival within supportive tissue microenvironments like lymph nodes and bone marrow. frontiersin.orgvaluebasedcancer.com

Preclinical studies have demonstrated that this compound inhibits the adhesion and migration of malignant B-cells, preventing them from lodging in protective niches that promote their proliferation and survival. researchgate.netvaluebasedcancer.com This disruption of microenvironment interactions is a primary mechanism of action. mdpi.com Specifically, this compound has been shown to inhibit chemotaxis towards CXCL12 and CXCL13, chemokines that are critical for B-cell trafficking. nih.gov It also interferes with integrin-mediated adhesion. nih.gov

A notable consequence of this disruption is treatment-related lymphocytosis, where a transient increase in peripheral blood lymphocytes is observed shortly after initiating therapy. nih.govimbruvicahcp.com This phenomenon is understood to be the result of malignant B-cells being mobilized from the lymph nodes and other tissue compartments into the bloodstream. nih.govimbruvicahcp.com The extent of this lymphocytosis can vary among individuals. haematologica.org

In vitro studies have further elucidated the effects of this compound on lymphocyte behavior. It has been shown to impair the basal motility and chemokine-driven directional migration of chronic lymphocytic leukemia (CLL) cells. haematologica.org This is achieved by reducing the cells' migratory capacity. haematologica.org Furthermore, this compound can disrupt the immunological synapse assembly, a critical process for B-cell activation. haematologica.org The expression of homing receptors on both CLL cells and T-cells is also altered during treatment with this compound. haematologica.org For instance, a consistent reduction in CXCR3 expression on CLL cells has been observed. nih.gov

This compound's impact extends beyond B-cells. It can also affect other immune cells within the microenvironment. For example, it has been shown to inhibit α4β1 integrin-mediated adhesion of macrophages to VCAM1, potentially disrupting the supportive interactions between macrophages and CLL cells. frontiersin.org

| Parameter | Effect of this compound | Source |

| B-cell Adhesion | Inhibited | researchgate.netvaluebasedcancer.com |

| B-cell Migration | Inhibited | researchgate.netvaluebasedcancer.com |

| Chemotaxis to CXCL12/CXCL13 | Inhibited | nih.gov |

| Lymphocyte Count in Blood | Transient Increase (Lymphocytosis) | nih.govimbruvicahcp.com |

| Immunological Synapse | Disrupted | haematologica.org |

| Macrophage Adhesion | Inhibited | frontiersin.org |

Assessment of BTK Inhibition and Downstream Signaling in Animal Tissues

Preclinical animal models have been instrumental in evaluating the in vivo efficacy of this compound in inhibiting BTK and its downstream signaling pathways. A key finding from these studies is the achievement of sustained and high-level BTK occupancy in target tissues. fda.govtandfonline.com

In a phase 1 dose-escalation trial, it was determined that this compound doses of ≥ 2.5 mg/kg/day resulted in full and sustained occupancy of the BTK active site (over 90% at 24 hours) in vivo. fda.gov This high level of occupancy is crucial for the drug's therapeutic effect.

This compound works by irreversibly binding to a cysteine residue (Cys-481) in the BTK active site, which blocks its enzymatic activity. fda.govfrontiersin.org This covalent bond ensures prolonged inhibition of BTK, even after the drug has been cleared from circulation. aai.org The inhibition of BTK disrupts the BCR signaling cascade, which is critical for the survival and proliferation of many B-cell malignancies. mdpi.comelifesciences.org

Upon BTK inhibition, downstream signaling pathways are effectively blocked. This includes the deactivation of PI3K/Akt signaling. ashpublications.org In preclinical models of B-cell acute lymphoblastic leukemia (B-ALL), this compound was shown to thwart both autonomous and induced pre-BCR signaling, leading to the deactivation of this critical survival pathway. ashpublications.org

Furthermore, this compound's effects are not limited to BTK. It also exhibits off-target activity against other kinases, such as interleukin-2-inducible T-cell kinase (ITK), which is involved in T-cell signaling. aacrjournals.org This can lead to immunomodulatory effects beyond the direct impact on B-cells. aacrjournals.org For instance, the inhibition of ITK can skew T-cell responses towards a Th1 phenotype, which may contribute to anti-tumor immunity. aacrjournals.org

Studies in canine models of B-cell non-Hodgkin lymphoma have also demonstrated that BTK inhibitors can effectively antagonize BCR activity, leading to the inhibition of BTK and its downstream targets, ultimately decreasing proliferation and survival of the lymphoma cells. plos.org

| Parameter | Finding | Source |

| BTK Occupancy | Full and sustained (>90%) at ≥ 2.5 mg/kg/day | fda.gov |

| Mechanism of Action | Irreversible covalent binding to Cys-481 of BTK | fda.govfrontiersin.org |

| Downstream Signaling | Deactivation of PI3K/Akt pathway | ashpublications.org |

| Off-Target Effects | Inhibition of ITK, influencing T-cell responses | aacrjournals.org |

Brain Distribution and Blood-Brain Barrier Permeability in Preclinical Models

A significant aspect of the preclinical pharmacological profile of this compound is its ability to cross the blood-brain barrier (BBB) and distribute into the central nervous system (CNS). dovepress.comnih.gov This is a critical characteristic for a drug intended to treat primary or secondary CNS lymphomas. nih.govresearchgate.net

Preclinical studies in mice have demonstrated that this compound rapidly penetrates the BBB. nih.govtandfonline.comnih.gov The time to reach maximum concentration in the brain has been reported to be as short as 0.29 hours. nih.govresearchgate.net

The brain-to-plasma concentration ratio of this compound has been found to be approximately 0.7, indicating substantial brain exposure. nih.govtandfonline.comnih.gov Furthermore, studies have shown that this compound accumulates in the ventricle area of the brain. dovepress.comnih.gov The brain exposure to this compound has also been shown to be correlated with the administered dose and plasma exposure. nih.gov

The ability of this compound to effectively penetrate the CNS provides a strong rationale for its clinical investigation and use in patients with CNS involvement of B-cell malignancies. nih.govresearchgate.net The high level of brain distribution supports the observed clinical efficacy of the drug in treating CNS localizations of various lymphomas. nih.gov

| Parameter | Finding | Source |

| Blood-Brain Barrier Crossing | Rapidly crosses the BBB | dovepress.comnih.govtandfonline.comnih.gov |

| Time to Max Brain Concentration | 0.29 hours (median) | nih.govresearchgate.net |

| Brain-to-Plasma Ratio (AUC) | ~0.7 | nih.govtandfonline.comnih.gov |

| Brain Accumulation | Accumulates in the ventricle area | dovepress.comnih.gov |

Mechanisms of Acquired Resistance to S Ibrutinib

On-Target Resistance Mechanisms

On-target resistance primarily involves mutations within the BTK gene that directly interfere with (S)-Ibrutinib's ability to bind and inhibit the kinase.

The most frequently observed mechanism of acquired resistance to this compound is the emergence of mutations at the Cysteine-481 (Cys481) residue within the ATP binding site of BTK. osti.govnih.govehaweb.org this compound forms a covalent, irreversible bond with this specific cysteine residue, which is crucial for its potent and sustained inhibition of BTK activity. nih.govhematologyandoncology.net

The most common mutation involves the substitution of cysteine with serine (C481S). mdpi.comashpublications.org This single amino acid change prevents the formation of the covalent bond between this compound and BTK. elifesciences.orgbiorxiv.orgelifesciences.org While the binding of this compound becomes reversible and its potency is significantly reduced, it is not completely abolished. elifesciences.orgmdpi.comashpublications.org Due to the relatively short half-life of this compound in the body, this shift to reversible inhibition is not sufficient to maintain effective suppression of BTK signaling, leading to disease progression. hematologyandoncology.netmdpi.com

Other less frequent mutations at the Cys481 position have also been identified in patients with acquired resistance, including substitutions to phenylalanine (C481F), tyrosine (C481Y), arginine (C481R), and glycine (B1666218) (C481G). elifesciences.orgmdpi.comashpublications.org These mutations also disrupt the covalent binding of this compound, contributing to resistance. mdpi.com

Table 1: Common BTK Cys481 Mutations Conferring Resistance to this compound

| Mutation | Consequence |

| C481S | Prevents covalent binding, leading to reversible and less effective inhibition. mdpi.comashpublications.orgelifesciences.orgbiorxiv.orgelifesciences.org |

| C481F | Disrupts covalent binding. elifesciences.orgmdpi.com |

| C481Y | Disrupts covalent binding. elifesciences.orgmdpi.com |

| C481R | Disrupts covalent binding. mdpi.comashpublications.org |

| C481G | Blocks the covalent interaction between this compound and BTK. mdpi.com |

While Cys481 mutations are the most prevalent, other mutations within the BTK kinase domain have been identified in patients with acquired resistance to this compound. nih.gov One such example is the mutation of the "gatekeeper" residue, Threonine-474 (Thr474). osti.govashpublications.orgrcsb.org

Mutations at this position, such as T474I or T474S, can interfere with the binding of both covalent and non-covalent BTK inhibitors. osti.govmdpi.comashpublications.org The T474I mutation has been observed to co-occur with the C481S mutation in some cases of this compound resistance. ashpublications.org However, mutations at the Thr474 residue are detected less frequently than Cys481 mutations in patients treated with this compound. elifesciences.orgelifesciences.org Other rare mutations that have been reported include those at positions like L528W. nih.govoncotarget.com

BTK Cys481 Mutations (e.g., C481S) and Impaired Covalent Binding

Off-Target and Downstream Signaling Resistance Mechanisms

In some cases, resistance to this compound arises from genetic alterations in molecules that function downstream of BTK in the B-cell receptor (BCR) signaling pathway. These mutations can reactivate the pathway even when BTK is effectively inhibited.

Mutations in Phospholipase C gamma 2 (PLCγ2), a critical substrate of BTK, are a well-documented mechanism of acquired resistance. nih.govehaweb.orgnih.gov These are typically "gain-of-function" or activating mutations that render PLCγ2 constitutively active or hypersensitive to upstream signals, thereby bypassing the need for BTK-mediated activation. mdpi.comhematologyandoncology.netnih.gov

Several specific activating mutations in PLCγ2 have been identified in patients who have developed resistance to this compound, including R665W, S707Y, and L845F. nih.govresearchgate.net These mutations often occur in the autoinhibitory SH2 domain of PLCγ2, leading to its persistent activation. nih.govnih.gov This allows for the continued propagation of BCR signaling and cell survival, even in the presence of this compound. dovepress.comashpublications.org Interestingly, PLCγ2 mutations can occur independently of BTK mutations. nih.govdovepress.com

Table 2: Key PLCγ2 Mutations in this compound Resistance

| Mutation | Effect on PLCγ2 Function |

| R665W | Gain-of-function mutation leading to BTK-independent activation. nih.govmdpi.comashpublications.org |

| S707Y | Gain-of-function mutation leading to BTK-independent activation. nih.govresearchgate.net |

| L845F | Gain-of-function mutation leading to BTK-independent activation. nih.govresearchgate.net |

Cancer cells can develop resistance to this compound by activating alternative pro-survival signaling pathways that operate parallel to or downstream of the BCR pathway. This allows the cells to bypass their dependence on BTK.

ERK1/2 Pathway: Sustained activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a common finding in this compound resistant cells, often driven by BTK or PLCγ2 mutations. ashpublications.orghaematologica.org The activated ERK1/2 pathway promotes cell survival and proliferation.

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another crucial survival pathway in B-cells. Activation of this pathway, for instance through signaling from the cell surface receptor CD19, can circumvent the effects of BTK inhibition and promote cell survival. ashpublications.orgmdpi.comresearchgate.net

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of B-cell survival. haematologica.org Activation of the non-canonical (alternative) NF-κB pathway has been identified as a mechanism of both primary and acquired resistance to this compound. haematologica.org Mutations in genes that regulate NF-κB, such as BIRC3 and NFKBIE, have been observed in resistant cases. researchgate.net

JAK/STAT Pathway: The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway can also be activated as a bypass mechanism. nih.govdovepress.com For example, signaling through interleukin-4 (IL-4) and interleukin-6 (IL-6) can activate the JAK/STAT pathway, leading to resistance. dovepress.comresearchgate.net

The upregulation of anti-apoptotic proteins is another mechanism by which cancer cells can evade cell death induced by this compound. Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma-extra large (BCL-xL) are key members of the BCL-2 family of proteins that prevent apoptosis. Increased expression of MCL-1 and BCL-xL can confer resistance to this compound by making the cells less susceptible to programmed cell death, even when BCR signaling is inhibited. dovepress.com

TRAF2/TRAF3 Mutations and Alternative NF-κB Pathway Activation

A key mechanism of acquired resistance to this compound involves the activation of the alternative Nuclear Factor-kappa B (NF-κB) pathway, which operates independently of BTK signaling. mdpi.com In some B-cell malignancies, particularly mantle cell lymphoma (MCL), resistance to this compound has been linked to somatic mutations in genes that negatively regulate this pathway, such as TRAF2 (Tumor Necrosis Factor Receptor-Associated Factor 2) and TRAF3 (Tumor Necrosis Factor Receptor-Associated Factor 3). frontiersin.orgnih.govmdpi.com

Loss-of-function mutations or deletions in TRAF2 and TRAF3 lead to the stabilization and activation of MAP3K14 (also known as NIK), a central kinase in the alternative NF-κB pathway. frontiersin.orgoncotarget.comnih.gov This results in the constitutive activation of the alternative NF-κB pathway, promoting cell survival and proliferation in a manner that is no longer dependent on the BTK-mediated classical NF-κB pathway. frontiersin.orgnih.govmdpi.commdpi.com Studies have shown that MCL cell lines resistant to this compound often exhibit these mutations and a reliance on the alternative NF-κB pathway for survival. nih.govresearchgate.net For instance, it has been observed that a significant percentage of MCL tumors from patients who did not respond to this compound harbored mutations in TRAF2 or BIRC3, another negative regulator of the alternative NF-κB pathway. mdpi.comnih.govnih.gov This shift from classical to alternative NF-κB signaling represents a significant bypass mechanism, rendering this compound ineffective. mdpi.com

Epigenetic Mechanisms of Resistance

Beyond genetic mutations, epigenetic alterations have emerged as another significant contributor to acquired resistance against this compound. nih.govaacrjournals.org These modifications, which alter gene expression without changing the DNA sequence itself, can lead to the rewiring of signaling pathways, allowing cancer cells to evade the effects of BTK inhibition. aacrjournals.orgnih.gov

One notable epigenetic mechanism involves the reprogramming of B-cell receptor (BCR) signaling. nih.gov Research has shown that in some cases of diffuse large B-cell lymphoma (DLBCL), resistance to this compound is not driven by mutations in BTK or its downstream target PLCG2. Instead, these cells undergo an epigenetic shift that allows them to bypass the need for BTK. aacrjournals.org This can involve changes in chromatin accessibility and the expression of transcription factors. researchgate.netbiorxiv.org For example, one study identified the transcription factor TCF4 as a driver of this epigenetic resistance, leading to the substitution of BTK with the GTPase RAC2 in activating PLCγ2 and sustaining NF-κB activity. aacrjournals.org This epigenetic rewiring has also been observed in chronic lymphocytic leukemia (CLL) cells from patients with progressive disease on this compound. aacrjournals.orgmdpi.com

Furthermore, treatment with epigenetic modifying agents, such as the DNA methylation inhibitor 5-azacytidine (B1684299) and histone deacetylase (HDAC) inhibitors, has been shown to re-sensitize these resistant cells to this compound in preclinical models. aacrjournals.org This highlights the dynamic and reversible nature of epigenetic resistance and suggests that targeting the epigenome could be a viable strategy to overcome it. nih.gov

Strategies to Overcome Resistance in Preclinical Settings

The emergence of resistance to this compound has spurred the development of various preclinical strategies aimed at overcoming these resistance mechanisms. These approaches focus on either targeting the mutated BTK protein, degrading it entirely, or utilizing combination therapies to attack the cancer cells from multiple angles.

Proteolysis-Targeting Chimeras (PROTACs) for BTK Degradation

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that, instead of merely inhibiting BTK, leads to its degradation. frontiersin.orgexplorationpub.com PROTACs are bifunctional molecules that bring a target protein (in this case, BTK) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. frontiersin.orgnih.gov This approach has the potential to be effective against both wild-type and mutant forms of BTK, including the C481S variant that confers resistance to this compound. nih.gov